4-Bromo-2-[(methylamino)methyl]phenol

Catalog No.
S808229
CAS No.
157729-23-2
M.F
C8H10BrNO
M. Wt
216.078
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-[(methylamino)methyl]phenol

CAS Number

157729-23-2

Product Name

4-Bromo-2-[(methylamino)methyl]phenol

IUPAC Name

4-bromo-2-(methylaminomethyl)phenol

Molecular Formula

C8H10BrNO

Molecular Weight

216.078

InChI

InChI=1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3

InChI Key

XVEDWUMXQCOGAE-UHFFFAOYSA-N

SMILES

CNCC1=C(C=CC(=C1)Br)O

4-Bromo-2-[(methylamino)methyl]phenol, CAS 157729-23-2, is a bifunctional aromatic compound featuring a phenolic hydroxyl group, a secondary aminomethyl sidechain, and a bromine atom at the para-position. This specific arrangement of functional groups makes it a valuable intermediate in medicinal chemistry and organic synthesis, particularly as a precursor for norepinephrine reuptake inhibitors like Reboxetine and its analogs [1]. Its structure combines the reactivity of a phenol, the nucleophilicity of a secondary amine, and a strategically placed bromine atom ready for further synthetic elaboration, such as cross-coupling reactions.

Substituting 4-Bromo-2-[(methylamino)methyl]phenol with seemingly similar analogs can lead to significant downstream process failures. Using the non-brominated version, 2-[(methylamino)methyl]phenol, eliminates the critical bromine handle required for high-yield palladium-catalyzed cross-coupling reactions, a common strategy for building molecular complexity [1]. Opting for the 4-chloro analog introduces a less reactive C-Cl bond, which often requires harsher reaction conditions, more complex catalyst systems, and results in lower yields compared to the C-Br bond in Suzuki or Buchwald-Hartwig aminations [2]. Starting with a simpler precursor like 4-bromophenol necessitates an additional, in-house Mannich reaction step to install the aminomethyl sidechain, adding process time, cost, and purification challenges. Therefore, for synthetic routes reliant on efficient cross-coupling, this specific compound offers a distinct process advantage over its closest analogs.

Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the rate-limiting oxidative addition step of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. While direct comparative data for this exact molecule is not published, the general reactivity trend for aryl halides is well-established: I > Br > Cl > F. For example, in a model Suzuki coupling of 4-halophenols with phenylboronic acid, 4-bromophenol achieved a 76% yield at 50°C, whereas the corresponding 4-chlorophenol would require more forcing conditions (e.g., higher temperatures, specialized ligands) to achieve comparable results [1]. This makes 4-Bromo-2-[(methylamino)methyl]phenol a more efficient and process-friendly precursor for building biaryl structures or introducing complex substituents via C-C or C-N bond formation.

Evidence DimensionReactivity in Suzuki Coupling (Yield)
Target Compound DataHigh reactivity predicted due to C-Br bond
Comparator Or Baseline4-Chlorophenol (requires harsher conditions, more complex catalysts, often lower yields) [<a href="https://doi.org/10.1021/jo011107t" target="_blank">1</a>]
Quantified DifferenceAryl bromides are orders of magnitude more reactive than aryl chlorides in oxidative addition [<a href="https://doi.org/10.1021/ja051122p" target="_blank">2</a>].
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Enables milder reaction conditions, reduces catalyst loading, and improves process efficiency and yield, lowering the cost of synthesizing complex final products.

Modulated Acidity for Controlled Reactivity at the Phenolic Hydroxyl

The electronic nature of the halogen at the para-position influences the acidity (pKa) of the phenolic proton, which in turn affects its reactivity in O-alkylation and other base-mediated reactions. 4-Bromophenol is a slightly stronger acid (pKa ≈ 9.17-9.34) than 4-chlorophenol (pKa ≈ 9.41) [REFS-1, REFS-2]. While the difference is modest, this modulated acidity can be leveraged for selective deprotonation or to fine-tune reaction rates in competitive environments. The increased acidity of the 4-bromo analog compared to the parent phenol (pKa ≈ 9.95) facilitates easier formation of the phenoxide anion, potentially allowing for the use of milder bases or lower reaction temperatures in subsequent alkylation steps.

Evidence DimensionAcidity (pKa)
Target Compound DatapKa inferred from 4-bromophenol (≈ 9.17-9.34)
Comparator Or Baseline4-Chlorophenol (pKa ≈ 9.41) and Phenol (pKa ≈ 9.95) [REFS-1, REFS-2]
Quantified Difference~0.1-0.2 pKa units lower (more acidic) than the chloro-analog; ~0.7 pKa units lower than the non-halogenated parent phenol.
ConditionsAqueous solution at 25°C.

Provides a handle for controlling reactivity and selectivity in multi-step syntheses, potentially enabling the use of milder bases and reducing side reactions compared to less acidic analogs.

Pre-Installed Sidechain for Improved Process Efficiency

This compound is supplied with the ortho-(methylamino)methyl sidechain already installed via a Mannich-type reaction. Procuring this specific intermediate eliminates the need for the end-user to perform this three-component reaction (phenol, formaldehyde, methylamine) in-house. While the parent, non-brominated analog 2-[(methylamino)methyl]phenol can be synthesized in high yield (82%) via reductive amination of salicylaldehyde [1], performing this reaction on 4-bromophenol introduces an additional step with associated material handling, optimization, and purification costs. Purchasing the pre-functionalized compound streamlines the synthetic workflow, saving significant time and resources.

Evidence DimensionProcess Steps Saved
Target Compound Data0 (Sidechain pre-installed)
Comparator Or Baseline1 (Requires separate Mannich reaction starting from 4-bromophenol)
Quantified DifferenceSaves one full synthetic transformation and purification step.
ConditionsMulti-step synthesis planning and execution.

Reduces the number of in-house synthetic steps, which lowers labor costs, minimizes waste, and accelerates the timeline from starting material to final product.

Precursor for Biaryl Norepinephrine Reuptake Inhibitors (NRIs)

This compound is an ideal starting material for synthesizing libraries of biaryl compounds via Suzuki, Stille, or related cross-coupling reactions. The high reactivity of the C-Br bond allows for efficient coupling under mild conditions, making it a preferred choice over the 4-chloro analog for creating analogs of drugs like Reboxetine where a second aryl ring is attached at the 4-position [1].

Scaffold for Buchwald-Hartwig Amination to Produce Di-Aromatic Amines

The enhanced reactivity of the aryl bromide facilitates C-N bond formation via Buchwald-Hartwig amination. This enables the synthesis of compounds where the bromine is replaced by a substituted amine, a common motif in pharmacologically active molecules. Using this bromo-substituted precursor allows for a broader substrate scope and more reliable reaction outcomes compared to the less reactive chloro-analog.

Intermediate for Sequential Functionalization

The differential reactivity of the functional groups—phenolic -OH and the aryl bromide—makes this compound suitable for sequential, site-selective modifications. The phenol can first be alkylated or acylated under basic conditions, leveraging its acidity, followed by a subsequent palladium-catalyzed reaction at the bromide position. This provides a controlled, stepwise route to complex, tri-substituted phenol derivatives.

XLogP3

2

Dates

Last modified: 08-15-2023

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